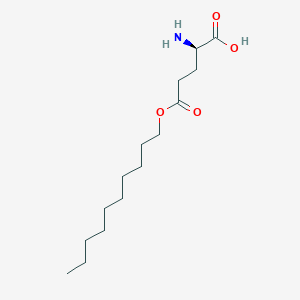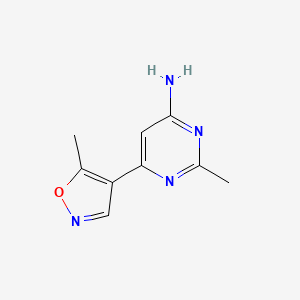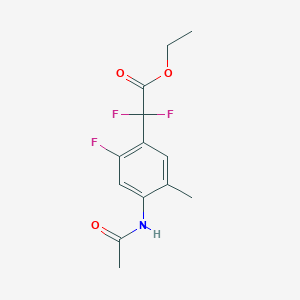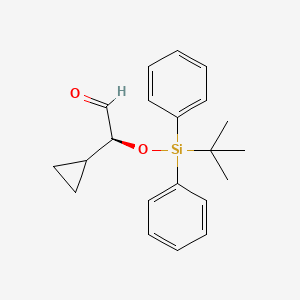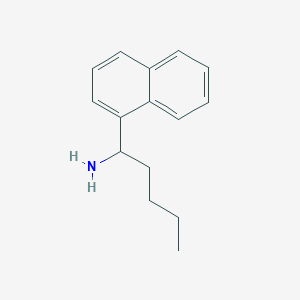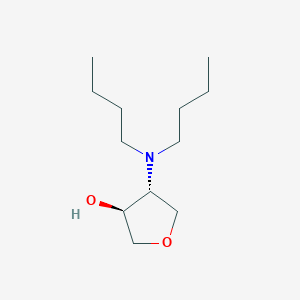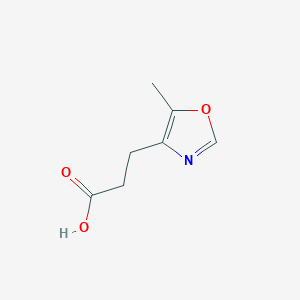
trans-2-(2,4-Dimethylphenyl)cyclopropanecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a specific stereochemistry. This compound is characterized by the presence of a cyclopropane ring substituted with a 2,4-dimethylphenyl group and a carboxylic acid group. The stereochemistry of the compound is denoted by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,4-dimethylphenyl diazomethane with an appropriate alkene under the influence of a metal catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to control the stereochemistry of the product.
Industrial Production Methods
On an industrial scale, the production of (1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can help in maintaining the desired stereochemistry and purity of the product.
化学反応の分析
Types of Reactions
(1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
(1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1R,2S)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid: Differing in stereochemistry.
2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid: Lacking specific stereochemistry.
2,4-Dimethylphenylacetic acid: Lacking the cyclopropane ring.
Uniqueness
(1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and properties compared to its isomers and structurally similar compounds.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
(1R,2R)-2-(2,4-dimethylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-7-3-4-9(8(2)5-7)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14)/t10-,11+/m0/s1 |
InChIキー |
BDCAWIWSTIEPCK-WDEREUQCSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)[C@@H]2C[C@H]2C(=O)O)C |
正規SMILES |
CC1=CC(=C(C=C1)C2CC2C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



